molecular formula C23H18O5 B2784689 ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate CAS No. 405917-20-6

ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate

Cat. No.: B2784689
CAS No.: 405917-20-6
M. Wt: 374.392
InChI Key: SYJRVVKWGCMHPO-UHFFFAOYSA-N
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Description

Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate is an organic compound that belongs to the family of coumarin derivatives. Coumarins are known for their broad range of biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate is particularly interesting due to its potential therapeutic applications and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method starts with the reaction of 6-oxo-6H-benzo[c]chromen-3-yl chloride with phenylacetic acid under basic conditions, followed by esterification with ethanol.

Industrial Production Methods: On an industrial scale, the production of ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate may involve the use of large-scale reactors and optimized catalytic processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and the presence of specific catalysts, are meticulously controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation reactions, forming oxidized derivatives with varying degrees of complexity.

  • Reduction: Reduction reactions can yield corresponding alcohols or amines, depending on the conditions and reagents used.

  • Substitution: Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate can participate in substitution reactions, where various functional groups can be introduced to its structure.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions include oxidized coumarin derivatives, reduced alcohols, or substituted compounds with various functional groups attached to the aromatic rings.

Scientific Research Applications

Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate has been the focus of extensive research due to its diverse applications:

  • Chemistry: Used as a key intermediate in the synthesis of more complex coumarin derivatives and other heterocyclic compounds.

  • Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated as a potential therapeutic agent for various diseases, such as cardiovascular disorders, cancer, and inflammatory diseases.

  • Industry: Applied in the manufacture of dyes, perfumes, and cosmetics, owing to its unique chemical properties.

Mechanism of Action

The compound's biological effects are primarily mediated through its interaction with specific molecular targets and pathways:

  • Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways, leading to therapeutic effects.

  • Receptor Binding: Binds to specific receptors on cell membranes, modulating cellular responses.

  • Signal Transduction Pathways: Influences signal transduction pathways, thereby affecting gene expression and cellular functions.

Comparison with Similar Compounds

Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate can be compared to other coumarin derivatives and benzopyrone compounds:

  • Similar Compounds: Coumarin, 7-hydroxycoumarin, 4-methylumbelliferone.

  • Uniqueness: Unlike other coumarins, ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate exhibits a unique combination of structural features that contribute to its distinct biological activities and synthetic versatility.

Biological Activity

Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate is a synthetic compound belonging to the class of benzo[c]chromene derivatives. This compound exhibits a unique structural framework that may confer various biological activities, making it an interesting candidate for pharmacological research. The benzo[c]chromene moiety is known for its diverse biological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article aims to explore the biological activity of ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate can be represented by the following chemical structure:

C23H18O5\text{C}_{23}\text{H}_{18}\text{O}_5

This compound features an ester functional group, which is common in many biologically active compounds. The presence of both the ethoxy group and the phenylacetate moiety enhances its solubility and potential reactivity in biological systems .

Table 1: Structural Features of Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate

ComponentDescription
Molecular FormulaC23H18O5
CAS Number405917-20-6
Functional GroupsEster, Chromene
SolubilityEnhanced due to ethoxy and phenyl groups

Antioxidant Activity

The benzo[c]chromene structure has been associated with antioxidant properties. Studies indicate that compounds with this moiety can scavenge free radicals and reduce oxidative stress. Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate's potential antioxidant activity may be attributed to its ability to donate electrons to free radicals, thus neutralizing them.

Anticancer Activity

Research on structurally similar compounds has shown promising anticancer effects. For example, derivatives of benzo[c]chromene have demonstrated the ability to inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Ethyl (6-oxo-6H-benzo[c]chromen-3-yloxyacetate could exhibit similar properties; however, specific studies are required to elucidate its exact mechanisms of action.

Anti-inflammatory Effects

Compounds with a benzo[c]chromene backbone have also been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Ethyl (6-oxo-6H-benzo[c]chromen-3-yloxyacetate may similarly modulate inflammatory pathways.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis; inhibits cell growth
Anti-inflammatoryInhibits pro-inflammatory cytokines and COX

Properties

IUPAC Name

ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5/c1-2-26-23(25)21(15-8-4-3-5-9-15)27-16-12-13-18-17-10-6-7-11-19(17)22(24)28-20(18)14-16/h3-14,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJRVVKWGCMHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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